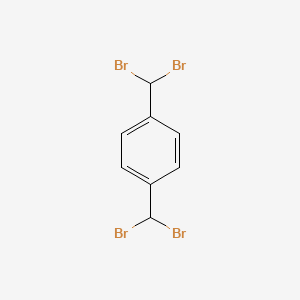

1,4-Bis(dibromomethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30633. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQBABDKNOOCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061809 | |

| Record name | 1,4-Bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-31-0 | |

| Record name | 1,4-Bis(dibromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(dibromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1592-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(dibromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(dibromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile but Challenging Synthetic Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Bis(dibromomethyl)benzene

This compound (CAS No: 1592-31-0), a tetrabrominated derivative of p-xylene, is a highly functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring two dibromomethyl groups in a para-orientation on a benzene ring, imparts significant reactivity, making it a valuable precursor for the synthesis of aldehydes, complex polymers, and various fine chemicals. The presence of two geminal bromine atoms on each benzylic carbon distinguishes it from its more common analogue, 1,4-bis(bromomethyl)benzene (CAS No: 623-24-5), and makes it a potent synthon for dicarbonyl compounds, particularly terephthalaldehyde.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, tailored for professionals in chemical research and drug development. We will delve into the mechanistic underpinnings of its synthesis and reactions, offering field-proven insights into its practical application.

Part 1: Physicochemical and Spectroscopic Profile

The utility of a chemical intermediate is fundamentally governed by its physical and spectroscopic properties. These characteristics dictate its solubility, reactivity, and the analytical methods required for its identification and quality control.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The high bromine content contributes significantly to its high molecular weight and density. Its insolubility in water and solubility in organic solvents like chloroform are typical for such halogenated aromatic hydrocarbons.[2][3]

| Property | Value | Source |

| CAS Number | 1592-31-0 | [1] |

| Molecular Formula | C₈H₆Br₄ | [1] |

| Molecular Weight | 421.75 g/mol | [1][4] |

| Appearance | Solid | [3] |

| Melting Point | 169 °C | [3] |

| Solubility | Soluble in Chloroform | [3] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. The key signatures in Nuclear Magnetic Resonance (NMR) spectroscopy are particularly revealing.

Nuclear Magnetic Resonance (NMR): The proton (¹H) NMR spectrum is characterized by its simplicity, reflecting the molecule's symmetry. A singlet is observed for the two equivalent methine protons (-CHBr₂) and another singlet for the four equivalent aromatic protons. The carbon-¹³ (¹³C) NMR spectrum is similarly straightforward.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

| ¹H NMR (400 MHz, CDCl₃) | 6.7 | Singlet (s) | 2H, -CH Br₂ | [3] |

| 7.6 | Singlet (s) | 4H, Ar-H | [3] | |

| ¹³C NMR | ~37 | - | -C HBr₂ | [5] |

| ~130-140 | - | Ar-C | [5] |

Note: ¹³C NMR data is estimated based on similar structures reported in the literature.[5]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the exhaustive free-radical bromination of p-xylene. This reaction proceeds via a well-understood chain mechanism involving bromine radicals, which selectively attack the benzylic hydrogens.

Synthetic Pathway: Free-Radical Bromination

The most common laboratory-scale synthesis involves reacting p-xylene with an excess of a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in the presence of a radical initiator. Light (photobromination) or a chemical initiator like benzoyl peroxide (BPO) is required to generate the initial bromine radicals and propagate the chain reaction.[2][6]

The reaction must be carefully controlled to achieve the desired tetrabromination without significant ring bromination. The use of a non-polar solvent like carbon tetrachloride (historically) or chloroform is common.[2][3]

Caption: Reaction pathway from this compound to terephthalaldehyde.

Protocol: Synthesis of Terephthalaldehyde

Procedure:

-

A mixture of this compound and an aqueous solution of sodium carbonate is heated under reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the mixture is cooled, and the solid terephthalaldehyde product is isolated by filtration.

-

The crude product can be purified by recrystallization from water or a suitable organic solvent.

This transformation highlights the role of this compound as a stable, crystalline precursor to a key dicarbonyl compound, avoiding the direct handling of potentially unstable or volatile aldehydes.

Part 4: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risk to personnel and the environment.

-

Hazards Identification: The compound is classified as corrosive and is harmful if swallowed, inhaled, or in contact with skin. [1][7]It causes severe skin burns and serious eye damage. [1][7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. [7]* Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. [7]Wash hands thoroughly after handling. [1]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [8]Keep the container tightly closed and store locked up. [1][7]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains. [1]

Conclusion

This compound is a specialized but highly effective chemical intermediate. Its synthesis via radical bromination of p-xylene provides access to a stable, crystalline solid that serves as a potent precursor for terephthalaldehyde and other 1,4-disubstituted aromatic compounds. While its handling requires stringent safety protocols due to its corrosive nature, its unique reactivity as a dual aldehyde synthon secures its place as a valuable tool for synthetic chemists in both academic and industrial research.

References

-

PrepChem.com. (2017). Preparation of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

-

Kuś, P., Jones, P. G., Kusz, J., & Książek, M. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Acta Crystallographica Section C: Structural Chemistry, 79(3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-bis(bromomethyl)- (CAS 623-24-5). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting information for Physical Chemistry Chemical Physics. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(dibromomethyl)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]

-

Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(17), 3142-3149. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. prepchem.com [prepchem.com]

- 3. krc.cecri.res.in [krc.cecri.res.in]

- 4. 1,2-Bis(dibromomethyl)benzene | C8H6Br4 | CID 83234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 1,4-Bis(dibromomethyl)benzene

This guide provides a comprehensive technical overview of 1,4-Bis(dibromomethyl)benzene, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Core Identification and Physicochemical Properties

This compound is an aromatic compound distinguished by a benzene ring substituted at the para positions with two dibromomethyl groups.[1] This structure imparts significant reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Identifiers

Accurate identification is paramount in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1592-31-0 | [2][3] |

| IUPAC Name | This compound | [2][] |

| Molecular Formula | C₈H₆Br₄ | [2][3] |

| Molecular Weight | 421.75 g/mol | [2] |

| InChI Key | VIQBABDKNOOCQD-UHFFFAOYSA-N | [2][] |

| SMILES | BrC(Br)C1=CC=C(C=C1)C(Br)Br | [2] |

It is crucial to distinguish this compound from its isomer, 1,4-Bis(bromomethyl)benzene (CAS 623-24-5), which has a different molecular formula (C₈H₈Br₂) and reactivity profile.[5][6][7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application.

| Property | Value | Source |

| Appearance | White to light yellow solid | [1] |

| Density | 2.392 g/cm³ | [] |

Section 2: Synthesis and Mechanism

The primary route for synthesizing this compound involves the radical bromination of p-xylene. This reaction is a cornerstone of halogenation chemistry, relying on the generation of bromine radicals to substitute the benzylic hydrogens.

Reaction Workflow Diagram

The synthesis process can be visualized as a multi-step workflow, from starting materials to the purified final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for free-radical bromination of alkylbenzenes.[8]

Materials:

-

p-Xylene (0.2 mol)

-

Elemental Bromine (0.82 mol), dried

-

Carbon Tetrachloride (CCl₄), dry

-

Ice-water

-

Aqueous Sodium Bicarbonate (NaHCO₃), ice-cold

-

Magnesium Sulfate (MgSO₄)

-

Chloroform

Procedure:

-

Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve p-xylene in a five-fold volume of dry carbon tetrachloride.

-

Initiation: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.

-

Bromination: Add the dried elemental bromine dropwise through the dropping funnel. The rate of addition should be controlled such that the CCl₄ dripping from the condenser remains nearly colorless, indicating the consumption of bromine. This process typically takes 2-10 hours.[8]

-

Work-up: After the reaction is complete, stop the irradiation and cool the mixture.

-

Washing: Wash the organic solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water to remove unreacted bromine and acidic byproducts.

-

Drying and Isolation: Dry the organic layer over magnesium sulfate. Remove the solvent (CCl₄) by evaporation under reduced pressure.

-

Purification: Purify the resulting crude residue by crystallization from chloroform to yield the final product.[8]

Causality and Experimental Choices:

-

UV Irradiation: The use of a photolamp is critical for homolytic cleavage of the Br-Br bond, generating the bromine radicals necessary to initiate the chain reaction.

-

Solvent: Carbon tetrachloride is an inert solvent that is stable under radical conditions.

-

Slow Addition of Bromine: This ensures that the concentration of bromine in the reaction mixture remains low, minimizing side reactions and promoting the desired tetrabromination.

-

Washing Steps: The bicarbonate wash is essential to neutralize the hydrogen bromide (HBr) gas produced during the reaction, preventing potential degradation of the product.

Section 3: Reactivity and Applications

The two dibromomethyl groups are highly reactive sites, making this compound a versatile building block in organic synthesis.

Nucleophilic Substitution

The bromine atoms are excellent leaving groups, readily displaced by nucleophiles. This reactivity is fundamental to its use in constructing larger molecules. For instance, it can react with nucleophiles to form compounds with ether linkages or other functional groups.[9]

Polymer Chemistry

This compound serves as a key monomer or cross-linking agent in the synthesis of various polymers. Its bifunctional nature allows it to connect polymer chains, imparting specific properties like thermal stability and rigidity to the final material.

Synthesis of Heterocycles and Complex Molecules

Researchers utilize this compound in the synthesis of complex organic frameworks and heterocyclic compounds, which are often the core structures in pharmaceuticals and materials science.[10]

Section 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

-

GHS Classification: Classified under Skin Corrosion/Irritation (Category 1A, 1B, 1C), causing severe skin burns and eye damage.[11][12]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Emergency eye wash fountains and safety showers should be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14] The compound should be stored locked up.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

This guide provides a foundational understanding of this compound. It is intended to support the work of researchers and scientists by providing accurate, actionable, and safety-conscious information.

References

-

Preparation of this compound. PrepChem.com.

-

1,4-Bis(bromomethyl)benzene - ChemBK. ChemBK.

-

This compound | CAS 1592-31-0. Matrix Fine Chemicals.

-

Product information, 1,4-Bis-(Dibromomethyl)benzene. P&S Chemicals.

-

1,4-Bis(bromomethyl)benzene Safety Data Sheet. Synquest Labs.

-

1,4-Bis(bromomethyl)benzene Use and Manufacturing. ECHEMI.

-

1,4-Dibromo-2,5-bis(bromomethyl)benzene | C8H6Br4 | CID 640222. PubChem.

-

CAS 623-24-5: 1,4-Bis(bromomethyl)benzene. CymitQuimica.

-

1,4-Bis(bromomethyl)benzene | 623-24-5. Biosynth.

-

Safety Data Sheet - this compound. Angene Chemical.

-

This compound SDS, 1592-31-0 Safety Data Sheets. ECHEMI.

-

Benzene, 1,4-bis(bromomethyl)-. NIST WebBook.

-

1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335. PubChem.

-

1,4-Bis(Bromomethyl)benzene(623-24-5). ChemicalBook.

-

SAFETY DATA SHEET - 1,4-Dibromo-2,5-bis(bromomethyl)benzene. TCI Chemicals.

-

1,4-Bis(bromomethyl)benzene. LookChem.

-

CAS 1592-31-0 1,4-di(Dibromomethyl)benzene. BOC Sciences.

-

1,4-Di(broMoMethyl)benzene-d4 synthesis. ChemicalBook.

-

CAS 1592-31-0: this compound. CymitQuimica.

-

α,α′-Dibromo-p-xylene. Sigma-Aldrich.

-

CID 158545696 | C16H16Br4. PubChem.

-

1,2-Dibromo-4,5-bis(bromomethyl)benzene | C8H6Br4 | CID 11811889. PubChem.

-

1,2-Bis(dibromomethyl)benzene | C8H6Br4 | CID 83234. PubChem.

-

Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm.

-

1-4-bis(Bromomethyl)Benzene. LifeChem Pharma.

-

Cas 91-13-4,1,2-Bis(bromomethyl)benzene. LookChem.

-

1,2-Bis(bromomethyl)benzene | 91-13-4. ChemicalBook.

Sources

- 1. CAS 1592-31-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 1592-31-0 [matrix-fine-chemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. 1,4-Bis(bromomethyl)benzene | 623-24-5 | FB00219 [biosynth.com]

- 10. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. lifechempharma.com [lifechempharma.com]

Molecular weight and formula of 1,4-Bis(dibromomethyl)benzene

An In-depth Technical Guide on 1,4-Bis(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a key reagent in various synthetic applications. It is designed to provide not just procedural steps but also the scientific reasoning behind them, ensuring both technical accuracy and practical insight for laboratory professionals.

Core Chemical Identity

This compound is an aromatic compound characterized by a central benzene ring substituted at the para (1 and 4) positions with dibromomethyl groups. This structure makes it a potent precursor, particularly for the synthesis of aromatic dialdehydes.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][] |

| CAS Number | 1592-31-0 | [1][2] |

| Appearance | White to light yellow powder or crystals | [4] |

| Density | 2.392 g/cm³ | [] |

| Melting Point | 169 °C | [5] |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform and dichloromethane. | [4] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the exhaustive radical bromination of p-xylene. This method leverages the reactivity of the benzylic protons on the methyl groups.

Expertise in Practice: Rationale for Reagent Selection

-

Brominating Agent: While elemental bromine can be used, often in the presence of a radical initiator, N-Bromosuccinimide (NBS) is a preferred alternative. NBS provides a low, steady concentration of bromine, which is critical for favoring the desired radical substitution pathway over electrophilic addition to the aromatic ring.

-

Radical Initiator: The reaction requires an initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile), or photochemical initiation with a UV lamp.[6] The initiator's role is to generate the initial radical species that propagates the chain reaction.

-

Solvent Choice: A non-polar, inert solvent such as carbon tetrachloride or chloroform is necessary to dissolve the reactants without interfering with the radical mechanism.[5][6]

Experimental Protocol: Synthesis via Radical Bromination of p-Xylene

-

Reaction Setup: A multi-necked flask is charged with p-xylene and an appropriate solvent (e.g., chloroform). The flask is fitted with a reflux condenser, a dropping funnel, and a port for a light source if photochemical initiation is used.

-

Initiation: The mixture is heated to reflux. A solution of bromine in the same solvent is added dropwise.[6] Concurrently, the mixture is irradiated with a UV lamp (e.g., a 500-watt photolamp) to facilitate the formation of bromine radicals.[6]

-

Monitoring the Reaction: The rate of bromine addition is carefully controlled to ensure that the reaction mixture does not retain a deep bromine color, indicating that the bromine is being consumed as it is added.[6] The evolution of hydrogen bromide gas is a sign of a successful substitution reaction.[6]

-

Workup: Upon completion, the reaction mixture is cooled. It is then washed sequentially with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from chloroform, to yield the final product.[5][6]

Diagram 1: Synthesis Workflow

Caption: Key stages in the synthesis of this compound.

Key Applications and Reactions

The primary utility of this compound lies in its role as a precursor to terephthalaldehyde. The four bromine atoms make the benzylic carbons highly electrophilic and susceptible to nucleophilic substitution.

Hydrolysis to Terephthalaldehyde

The conversion to terephthalaldehyde is a straightforward hydrolysis reaction, typically carried out in the presence of a base. The gem-dibromide groups are converted to aldehydes. This reaction is fundamental in synthesizing various materials, including polymers and metal-organic frameworks.

Diagram 2: Hydrolysis Reaction Pathway

Caption: Conversion of this compound to terephthalaldehyde.

Analytical Characterization

To ensure the purity and identity of synthesized this compound, several analytical techniques are employed. The expected results provide a benchmark for quality control.

Table 2: Analytical Data Summary

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~6.7 ppm (s, 2H, -CHBr₂), δ ~7.6 ppm (s, 4H, Ar-H)[5] |

| ¹³C NMR | Peaks corresponding to the -CHBr₂ carbon and two distinct aromatic carbons. |

| Mass Spectrometry | A distinct isotopic pattern characteristic of a molecule containing four bromine atoms. |

| Melting Point | A sharp melting point around 169 °C.[5] |

Safety and Handling

As a highly reactive brominated compound, this compound requires careful handling to minimize risks.

-

Hazard Classification: This compound is classified as causing severe skin burns and eye damage.[2] It is harmful if swallowed.

-

Handling Precautions:

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][7]

-

This guide is intended to provide a solid foundation for working with this compound. Adherence to these protocols and safety measures is essential for successful and safe experimentation.

References

-

Preparation of this compound - PrepChem.com. PrepChem.com. Available at: [Link]

-

Benzene, 1,4-bis(bromomethyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Product information, 1,4-Bis-(Dibromomethyl)benzene | P&S Chemicals. P&S Chemicals. Available at: [Link]

-

1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1,4-Bis(bromomethyl)benzene. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]

-

Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes - CECRI, Karaikudi. Taylor & Francis Online. Available at: [Link]

-

Benzene, 1,4-bis(bromomethyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Bis(dibromomethyl)benzene

Abstract

1,4-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-p-xylene, is a crucial intermediate in organic and materials chemistry. Its two geminal dibromomethyl groups offer reactive handles for the synthesis of aromatic dialdehydes, specialized polymers, and complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, grounded in mechanistic principles and supported by detailed experimental protocols. It is intended for researchers and professionals in chemical synthesis and drug development, offering insights into reaction optimization, safety, and product validation.

Introduction and Strategic Importance

The synthesis of functionalized aromatic compounds is a cornerstone of modern chemistry. This compound serves as a pivotal precursor, primarily for the corresponding dialdehyde, terephthalaldehyde, through hydrolysis. Aromatic dialdehydes are valuable in the construction of macrocycles, metal-organic frameworks (MOFs), and conjugated polymers for electronic applications.[1] The synthetic utility of this compound stems from the reactivity of its four benzylic bromine atoms, which are susceptible to nucleophilic substitution and elimination reactions.

The primary route to this compound involves the exhaustive free-radical bromination of the methyl groups of p-xylene. This guide will explore the two most prevalent methods: direct bromination with elemental bromine under photochemical initiation and bromination using N-Bromosuccinimide (NBS) with a chemical radical initiator.

Mechanistic Underpinnings: Free-Radical Benzylic Bromination

The synthesis of this compound from p-xylene is a classic example of a free-radical chain reaction.[2] Understanding this mechanism is critical for controlling the reaction, minimizing side products, and ensuring reproducibility. The stability of the intermediate benzyl radical makes the benzylic protons of p-xylene particularly susceptible to radical abstraction over aromatic substitution.

The process unfolds in three key stages:

-

Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate bromine radicals (Br•). This can be achieved by exposing elemental bromine (Br₂) to UV light or by the thermal decomposition of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) when using NBS.[2]

-

Propagation: This is a two-step cyclic process.

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene (or its partially brominated derivatives), forming a stable benzyl radical and hydrogen bromide (HBr).

-

The resulting benzyl radical reacts with a bromine source (Br₂ or NBS) to form the brominated product and a new bromine radical, which continues the chain. This cycle repeats until all four benzylic hydrogens are replaced.

-

-

Termination: The reaction ceases when radicals combine with each other. This can occur through the coupling of two bromine radicals, two benzyl radicals, or a benzyl radical and a bromine radical.[2]

Synthetic Pathways and Process Optimization

The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.

Pathway A: Direct Photobromination with Elemental Bromine

This is the traditional and often high-yielding method for benzylic bromination. The direct use of elemental bromine requires photochemical initiation to generate the necessary bromine radicals.

Causality Behind Experimental Choices:

-

Starting Material: p-Xylene is the logical precursor due to its symmetrical structure and the presence of two activatable methyl groups.[3]

-

Reagent: Elemental bromine (Br₂) is used in excess to ensure complete substitution of all four benzylic hydrogens. Typically, a slight molar excess per hydrogen atom to be replaced is employed.[3]

-

Solvent: A non-reactive, inert solvent is crucial. Carbon tetrachloride (CCl₄) has been historically used due to its stability under radical conditions, though its toxicity and environmental impact have led to the use of alternatives like 1,2-dichloroethane (DCE).[1][3]

-

Initiation: A high-intensity lamp (e.g., 300-500W tungsten or mercury lamp) provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction.[3][4]

-

Temperature: The reaction is typically run at the reflux temperature of the solvent to maintain a sufficient reaction rate.[4]

Pathway B: Bromination with N-Bromosuccinimide (NBS)

Using NBS is a widely adopted alternative that avoids the handling of large quantities of highly corrosive and volatile elemental bromine. This method relies on a chemical radical initiator.

Causality Behind Experimental Choices:

-

Reagent: NBS serves as a source of bromine. The reaction is initiated by a radical initiator, and NBS maintains a low, constant concentration of Br₂ in the reaction mixture, which is generated by the reaction of NBS with HBr produced during the propagation step. This low concentration of Br₂ favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

-

Initiator: Benzoyl peroxide (BPO) is a common choice.[4][5] Upon heating, it decomposes to form phenyl radicals, which then initiate the chain reaction by abstracting a hydrogen from HBr or the substrate.

-

Solvent: As with Pathway A, inert solvents like carbon tetrachloride or DCE are standard.[4][5]

-

Stoichiometry: At least four equivalents of NBS are required to replace all four benzylic hydrogens on p-xylene.

Diagram of General Synthesis Pathway

Caption: General synthesis of this compound from p-xylene.

Experimental Protocols and Data

The following protocols are derived from established literature procedures.[3][4][5] Researchers should adapt these based on their specific laboratory conditions and scale.

Protocol A: Synthesis via Direct Photobromination

-

Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve p-xylene (0.2 mole) in dry carbon tetrachloride (approx. 5-fold volume). The dropping funnel's tip should be below the liquid surface to minimize bromine loss.[3]

-

Initiation: Position a 500-watt photolamp to irradiate the flask.

-

Reaction: Heat the mixture to a gentle boil (reflux). Slowly add elemental bromine (0.82 mole, or ~4.1 equivalents) dropwise from the funnel. The rate of addition should be controlled such that the color of bromine dissipates, and the solvent dripping from the condenser remains nearly colorless.[3] The reaction typically takes 2-10 hours. Hydrogen bromide gas will evolve and should be neutralized with a trap.

-

Work-up: After the addition is complete and the reaction mixture is colorless, turn off the lamp and allow the solution to cool to room temperature. Wash the organic solution sequentially with ice-water, a cold saturated sodium bicarbonate solution, and again with ice-water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from hot chloroform to yield pure this compound.[3][6]

Protocol B: Synthesis via NBS Bromination

-

Setup: To a 250 mL round-bottom flask, add p-xylene (40.78 mmol), N-bromosuccinimide (167.80 mmol, ~4.1 equivalents), and benzoyl peroxide (24.08 mmol, as initiator) in 1,2-dichloroethane (DCE) or carbon tetrachloride (70 mL).[4][5]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture at reflux (approx. 70-80 °C) for 12-20 hours.[4][5] The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Remove this solid by filtration.

-

Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude pale yellow solid can be purified by recrystallization from ethanol or chloroform to afford the final product.[5]

Diagram of Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Comparative Data Table

| Parameter | Pathway A (Direct Bromination) | Pathway B (NBS) | Reference(s) |

| Starting Material | p-Xylene | p-Xylene | [3][4] |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | [3][4] |

| Initiator | UV/Visible Light (Photons) | Benzoyl Peroxide (BPO) | [3][4][5] |

| Typical Solvent | CCl₄, Chloroform, DCE | CCl₄, DCE | [1][3][4] |

| Reported Yield | 50-87% | ~90% | [3][4][5] |

| Melting Point (°C) | 169-170 | 142-146 (Note: some variation reported) | [3][4][5][6] |

| Key Advantage | High atom economy, direct | Easier handling of reagents | [3][4] |

| Key Disadvantage | Requires specialized lamp setup; handles hazardous Br₂ | Generates solid byproduct (succinimide) | [3][4] |

Note: Reported melting points can vary based on purity. The value around 170°C is frequently cited for the pure tetrabrominated product.[3][6]

Product Characterization

Confirmation of the product structure and purity is essential.

-

Melting Point: A sharp melting point in the range of 169-170 °C is indicative of high purity.[6]

-

¹H NMR (CDCl₃): The proton NMR spectrum is simple and diagnostic. It should show a singlet for the two equivalent methine protons (-CHBr₂) around δ 6.7 ppm and a singlet for the four equivalent aromatic protons around δ 7.6 ppm.[6]

-

FT-IR (KBr): The infrared spectrum would show characteristic C-Br stretching vibrations.[5]

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Reagents: Elemental bromine is extremely corrosive, toxic upon inhalation, and causes severe burns.[7] N-Bromosuccinimide is a lachrymator and irritant.[7] Solvents like carbon tetrachloride and chloroform are toxic and potentially carcinogenic. Benzoyl peroxide is a flammable solid and can be explosive.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All operations must be conducted within a certified chemical fume hood.[7]

-

Waste Disposal: Halogenated organic waste must be disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound via free-radical bromination of p-xylene is a robust and well-established procedure. While direct photobromination is effective, the use of N-Bromosuccinimide offers a practical alternative with improved handling safety. A thorough understanding of the underlying free-radical mechanism allows the synthetic chemist to optimize conditions for yield and purity. Given its utility as a precursor to valuable dialdehydes and other functional materials, mastery of this synthesis is a valuable skill for professionals in the chemical sciences.

References

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

CECRI, Karaikudi. (n.d.). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Retrieved from [Link]

-

RSC Publishing. (2022). The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. Retrieved from [Link]

-

ResearchGate. (2019). How to sythesize 1,4-bis(bromomethyl)benzene?. Retrieved from [Link]

-

ResearchGate. (2016). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. Retrieved from [Link]

-

YouTube. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). Retrieved from [Link]

-

ResearchGate. (n.d.). Light-mediated bromination of p-xylene with in situ-generated Br2. Retrieved from [Link]

Sources

Foreword: Navigating the Solubility Landscape of a Reactive Intermediate

An In-depth Technical Guide to the Solubility of 1,4-Bis(dibromomethyl)benzene in Organic Solvents

Welcome to a comprehensive exploration of the solubility characteristics of this compound (CAS No: 1592-31-0). This guide is designed for researchers, process chemists, and drug development professionals who utilize this highly reactive compound as a critical building block in advanced organic synthesis. Unlike a standard data sheet, this document delves into the why behind the solubility behavior, blending theoretical principles with practical, field-proven methodologies.

The utility of this compound in creating complex molecular architectures, from polymers to pharmaceutical intermediates, is directly governed by its behavior in solution. A thorough understanding of its solubility is not merely academic; it is fundamental to reaction design, optimization, purification, and ultimately, the success of a synthetic campaign. This guide provides the foundational knowledge and experimental framework necessary to confidently manipulate this versatile, yet challenging, reagent.

Physicochemical Profile: Understanding the Solute

Before predicting or measuring solubility, we must first understand the molecule itself. The structure and inherent properties of this compound dictate its interactions with potential solvents.

Molecular Structure and Properties

This compound is a symmetrical aromatic compound. Its key features include:

-

Aromatic Core: A central, nonpolar benzene ring.

-

Dibromomethyl Groups: Two -CHBr₂ groups at the para positions. These groups introduce significant polarity and are highly reactive.

-

High Molecular Weight: Approximately 421.75 g/mol .[1]

-

Physical State: A white to light yellow crystalline solid at room temperature.[2]

-

High Melting Point: Reported values range from 144.5°C to 170°C, indicating strong intermolecular forces in the crystal lattice that must be overcome for dissolution.[3][4]

The presence of four bromine atoms makes the molecule electron-rich and significantly increases its density and molecular weight compared to its parent hydrocarbon, p-xylene. While the benzene core is hydrophobic, the C-Br bonds are polar, creating localized dipoles. However, the symmetrical arrangement of these groups in the para position means the molecule has no net dipole moment, rendering it nonpolar overall. This duality—a nonpolar structure with polar bonds—is key to its solubility behavior.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" is our guiding principle.[5][6] Solubility is maximized when the intermolecular forces between solvent molecules and solute molecules are similar to the forces within the pure solvent and pure solute.

-

For the Solute (this compound): As a solid, the primary forces to overcome are the crystal lattice forces. As a nonpolar molecule, its interactions in solution are dominated by London dispersion forces, which are significant due to the large number of electrons (especially from the bromine atoms).

-

For the Solvent: Solvents can be broadly classified as nonpolar, polar aprotic, and polar protic.

Predictive Analysis:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact via London dispersion forces. Given the nonpolar nature of this compound, good solubility is anticipated. The aromatic nature of toluene should further enhance solubility through π-π stacking interactions with the solute's benzene ring.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Dioxane): These solvents possess a dipole moment but lack O-H or N-H bonds. Halogenated solvents like dichloromethane and chloroform are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions with the polar C-Br bonds of the solute, combined with dispersion forces, makes them highly effective. This is corroborated by reports of its solubility in dichloromethane and its use in chloroform for recrystallization.[2][4]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents engage in strong hydrogen bonding. This compound cannot act as a hydrogen bond donor or a significant acceptor. The strong hydrogen-bonding network of water or alcohols would need to be disrupted to solvate the nonpolar solute, an energetically unfavorable process. Therefore, solubility is expected to be very low. Furthermore, the benzylic bromine atoms are highly susceptible to nucleophilic attack (hydrolysis or alcoholysis), especially when heated.[3][7][8] This reactivity complicates simple solubility measurements.

Known Solubility Profile: A Qualitative Overview

While precise quantitative data is not widely published, a qualitative understanding can be compiled from various chemical sources. This information is invaluable for initial solvent screening.

| Solvent Class | Solvent Example | Observed Solubility | Source(s) |

| Halogenated | Dichloromethane | Soluble | [2] |

| Chloroform | Soluble (used for recrystallization) | [4] | |

| Carbon Tetrachloride | Soluble (used as a reaction solvent) | [3][4] | |

| Ethers | Dioxane | Soluble (1g / 10 mL, hot) | [3][8] |

| Ketones | Acetone | Soluble | [2] |

| Aqueous | Water | Insoluble / Limited Solubility; prone to hydrolysis | [7][9][10] |

| General Organic | - | Generally described as "moderately soluble" | [9] |

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of quantitative data, empirical determination is often necessary. The following protocols are designed to provide reliable and reproducible results, from rapid screening to precise measurement.

Mandatory Safety Precautions

Hazard Analysis: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][11] It is also a lachrymator (induces tearing).[3][11] Inhalation may cause respiratory tract irritation.[12]

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before use.[1]

-

Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.

-

Work Environment: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower must be immediately accessible.[12]

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at ambient temperature.

Methodology:

-

Preparation: Arrange a series of labeled small test tubes (13x100 mm).

-

Aliquot Solute: Into each test tube, place approximately 20-30 mg of this compound. The key is consistency across all tubes, not the exact mass.

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.5 mL) to the first tube.

-

Agitation: Agitate the tube vigorously for 60 seconds using a vortex mixer. Visually inspect for dissolution.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.5 mL increments, with vigorous agitation after each addition, up to a total volume of 3 mL.

-

Observation & Classification:

-

Soluble: The solid completely disappears, forming a clear, homogenous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid shows no visible signs of dissolving.

-

-

Record: Record the results systematically in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature. This method is a gold standard for generating precise solubility data.

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a screw-cap vial. "Excess" is critical; undissolved solid must be present at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Seal the vial tightly and place it in an isothermal orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). The system must be agitated for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter (e.g., 0.2 µm PTFE for organic solvents) and dispense the filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.

-

Quantification (Gravimetric Method): a. Record the exact volume or mass of the saturated solution transferred. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight is achieved. c. The final weight of the residue is the mass of the dissolved solute. Calculate the solubility in g/100 mL or mg/mL.

-

Quantification (Chromatographic Method - Higher Precision): a. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an HPLC-UV detector. b. Analyze the diluted sample by HPLC against a pre-established calibration curve of known concentrations of this compound. c. Back-calculate the original concentration in the saturated solution. This method is preferred for its higher accuracy and ability to detect potential degradation.

Conclusion and Key Insights

The solubility of this compound is governed by its nonpolar, symmetrical structure, which favors dissolution in nonpolar and polar aprotic solvents, particularly halogenated hydrocarbons like dichloromethane and chloroform. Its high melting point suggests that significant energy is required to break its crystal lattice, a factor that can be overcome by solvents with similar intermolecular forces. Conversely, its solubility in polar protic solvents like water and alcohols is extremely limited, and complicated by its propensity to undergo solvolysis. For any novel application, the quantitative experimental protocols provided herein are essential for generating the reliable data needed for robust process development and successful synthetic outcomes.

References

-

Angene Chemical. (2024). This compound Safety Data Sheet. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

-

LookChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. CAS 1592-31-0: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 10. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

Health and safety hazards of 1,4-Bis(dibromomethyl)benzene

An In-depth Technical Guide to the Health and Safety Hazards of 1,4-Bis(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly reactive aromatic compound characterized by a benzene ring substituted with two dibromomethyl groups.[1] While its role as a reactive intermediate in organic synthesis is valuable, its chemical nature presents significant health and safety challenges. This guide provides a comprehensive overview of the known hazards associated with this compound, moving beyond standard safety data to offer practical, field-proven insights for professionals in research and development. The core principle of this document is precautionary; due to the limited extent of its toxicological investigation, this chemical must be handled with the highest degree of care, assuming significant hazard in the absence of comprehensive data.[2] This guide covers its physicochemical profile, toxicological risks, and detailed protocols for safe handling, emergency response, and waste disposal.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of this compound is foundational to recognizing and mitigating its hazards.

1.1. Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1592-31-0 | [2] |

| Molecular Formula | C₈H₆Br₄ | [2] |

| Molecular Weight | 421.7492 g/mol | [2] |

| Appearance | White to light yellow solid/powder | [1] |

1.2. Reactivity and Incompatibility

The presence of four reactive bromine atoms makes this compound susceptible to nucleophilic substitution and elimination reactions. This reactivity is the source of both its synthetic utility and its primary hazards.

-

Moisture Sensitivity: Like many halogenated organic compounds, it can react with water or moisture, potentially hydrolyzing to release hydrogen bromide (HBr) gas, which is corrosive and toxic upon inhalation.[3] This necessitates storage in a dry, inert environment.[2]

-

Incompatible Materials: To prevent dangerous exothermic reactions, decomposition, or the release of toxic gases, avoid contact with:

The causal chain is clear: the compound's inherent reactivity dictates stringent storage and handling protocols. Storing it "locked up" and in a "dry area" as mandated by safety sheets is a direct consequence of its potential to react with common laboratory substances like water and bases.[2][5]

Comprehensive Toxicological Assessment

A critical aspect of this guide is the acknowledgment that the toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, a conservative approach, treating it as a substance with high potential toxicity, is scientifically prudent.

2.1. Known Health Effects

Based on available Safety Data Sheets (SDS), the primary hazards are acute and corrosive.[5]

| Hazard Classification | GHS Category | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[5] |

| Skin Corrosion/Irritation | Category 1A/1B/1C | Causes severe skin burns and eye damage.[2][5] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[5] |

These classifications are based on the compound's corrosive nature. Upon contact with living tissue, it likely hydrolyzes to release HBr, causing chemical burns and severe irritation. Symptoms of inhalation exposure include coughing, shortness of breath, headache, and nausea, consistent with damage to mucous membranes and the upper respiratory tract.[3]

2.2. Gaps in Toxicological Data

There is a significant lack of data regarding chronic effects, which is of paramount concern for researchers with potential for repeated, low-level exposure.

-

Carcinogenicity: No component of this product is identified as a carcinogen by IARC, ACGIH, or NTP.[2] However, this indicates a lack of study, not a confirmation of safety.

-

Germ Cell Mutagenicity: Data is not available.[2]

-

Reproductive Toxicity: Not classified based on available data.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): No data is available.[2]

Expert Insight: The absence of data should not be interpreted as an absence of risk. For alkylating agents like this, there is a theoretical risk of mutagenicity and carcinogenicity. Until proven otherwise, it should be handled as a potential carcinogen and mutagen, mandating the use of stringent engineering controls like chemical fume hoods.

Risk Management and Hazard Control

A systematic approach to risk management is essential. The following workflow provides a self-validating system for ensuring laboratory safety.

Caption: A workflow for systematic risk management when handling hazardous chemicals.

3.1. Engineering Controls

The primary method for controlling exposure should always be engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory must have adequate general ventilation. Provide appropriate exhaust ventilation at places where dust is formed.[2]

3.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Use chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient.

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[2][5]

-

Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron or suit should be worn.[5]

Standard Operating Procedures (SOPs) for Laboratory Use

4.1. SOP: Handling and Storage

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of incompatible materials.[3][4]

-

Weighing: Weigh the solid compound within the fume hood. Use disposable weigh boats to minimize contamination.

-

Transfers: Conduct all transfers of the material within the fume hood.

-

Housekeeping: Keep the container tightly closed when not in use.[5]

-

Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][5] The storage area should be locked and clearly labeled.[2]

4.2. SOP: Accidental Spill Response

-

Evacuate: Immediately evacuate personnel from the affected area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.[2]

-

Containment: Prevent the spill from entering drains or waterways.[2]

-

Cleanup:

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Emergency Response and First Aid Protocols

Immediate and correct action is critical in the event of an exposure. The following decision tree outlines the necessary steps.

Caption: Decision tree for first aid response to different exposure routes.

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][5] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[5]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[2][5] Consult a physician.[2]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[2]

5.2. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazards from Combustion: Fire may produce carbon oxides and hydrogen bromide gas.[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

-

Disposal: Offer the waste to a licensed professional waste disposal company.[2] Do not dispose of it down the drain.[2]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

Conclusion

This compound is a valuable but hazardous chemical. Its high reactivity and corrosive nature, combined with a significant lack of chronic toxicity data, demand a conservative and rigorous approach to safety. For the research scientist, this means moving beyond mere compliance and adopting a culture of proactive risk assessment. By implementing robust engineering controls, using appropriate PPE, and adhering to the detailed protocols outlined in this guide, the risks associated with this compound can be effectively managed, ensuring both personal safety and scientific integrity.

References

- Safety Data Sheet - Angene Chemical. (2025-03-11).

- Synquest Labs - 1,4-Bis(bromomethyl)

- 1,4-Bis(dibromomethyl)

- 1,4-Bis(Bromomethyl)benzene(623-24-5) - ChemicalBook.

- 1,4-Bis(bromomethyl)

- 1,4-Bis(bromomethyl)benzene | CymitQuimica.

- CAS 1592-31-0: this compound | CymitQuimica.

Sources

An In-depth Technical Guide to 1,4-Bis(dibromomethyl)benzene and Its Derivatives: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1,4-bis(dibromomethyl)benzene, a versatile building block in modern organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and diverse applications of this compound and its derivatives, offering field-proven insights and detailed experimental protocols.

Introduction: The Versatility of a Benzene Core

This compound is an aromatic compound characterized by a central benzene ring substituted with two dibromomethyl groups at the para positions. This structure possesses a high degree of reactivity, primarily due to the four benzylic bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This inherent reactivity makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including polymers, pharmaceuticals, and materials with novel electronic and optical properties. This guide will explore the foundational chemistry of this compound and its derivatives, providing both a theoretical understanding and practical methodologies for its use in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₄ | [1] |

| Molecular Weight | 421.75 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 170 °C | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone; insoluble in water. | [2] |

| CAS Number | 1592-31-0 | [1] |

Spectroscopic Characterization:

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methine protons (-CHBr₂) and a singlet for the four equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine carbon and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methine group, as well as C-Br stretching frequencies.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.

Synthesis of this compound: A Comparative Analysis

The primary route to this compound is the free-radical bromination of p-xylene. The choice of brominating agent and reaction conditions significantly impacts the yield, selectivity, and safety of the synthesis.

Method 1: Photobromination with Elemental Bromine

This classical method involves the reaction of p-xylene with elemental bromine under UV irradiation. The light provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction.

Reaction Scheme:

Figure 2: Conversion of this compound to terephthalaldehyde.

Ring-Substituted Derivatives

Derivatives with additional substituents on the benzene ring can be synthesized from the corresponding substituted p-xylenes. For example, 1,4-dibromo-2,5-bis(bromomethyl)benzene can be prepared from 2,5-dibromo-p-xylene. [4]These halogenated derivatives are useful for creating more complex architectures through cross-coupling reactions.

Applications in Research and Development

The unique structure and reactivity of this compound and its derivatives make them valuable in several fields.

Polymer Chemistry

This compound serves as a key monomer or cross-linking agent in the synthesis of various polymers. Its bifunctional nature allows for the formation of linear polymers, while the tetra-functional nature of the dibromomethyl groups can lead to cross-linked networks.

-

Porous Organic Polymers (POPs): The condensation of 1,4-bis(bromomethyl)benzene with other monomers, such as tetraphenylsilane, can produce porous polymer materials with high surface areas. These materials have potential applications in gas storage and separation. [2]

Materials Science

The rigid aromatic core and reactive functional groups of this compound derivatives make them attractive building blocks for functional materials.

-

Organic Electronics: The corresponding dialdehydes can be used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Drug Development and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not common due to its high reactivity, its derivatives serve as important intermediates in the synthesis of bioactive molecules. The rigid p-xylylene scaffold can be used to construct complex molecular architectures.

-

Synthesis of Bioactive Scaffolds: Isomers such as 1,2-bis(bromomethyl)benzene are used to synthesize tridentate carbene ligands for metal-based drugs with potential anticancer and antibacterial properties. [5]* Enzyme Inhibitors: 1,2-Bis(bromomethyl)benzene is also used in the synthesis of isothioureas, which are inhibitors of human nitric oxide synthases. [5]* Spirocyclic Compounds: A patent describes the use of 1,2,4,5-tetrakis(bromomethyl)benzene, a related derivative, in a diversity-oriented approach to synthesize novel spirocycles, including spirocyclic α-amino acids, which are of interest in drug discovery. [6]

Safety and Handling

This compound and its derivatives are reactive and potentially hazardous chemicals that require careful handling in a laboratory setting.

-

Hazards: These compounds are corrosive and can cause severe skin burns and eye damage. [7]They are also lachrymatory (tear-inducing).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a highly versatile and reactive compound that serves as a valuable building block in organic synthesis. Its accessibility through the free-radical bromination of p-xylene, coupled with the high reactivity of its benzylic bromine atoms, makes it a cornerstone for the synthesis of a wide range of derivatives. From advanced polymers and functional materials to complex scaffolds for drug discovery, the applications of this compound and its derivatives continue to expand. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for harnessing its full potential in research and development.

References

-

Green Chemistry - Semantic Scholar. (n.d.). Retrieved from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 86-90. Retrieved from [Link]

-

Bhandari, M., & Kumar, V. (2017). Practical approach to green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 10-16. Retrieved from [Link]

-

Optimizing Synthesis with High-Purity 1,4-Bis(bromomethyl)benzene from China. (n.d.). Retrieved from [Link]

-

Liu, W., & Zhao, S. (2018). Methods for Brominations at Benzylic Positions. Current Organic Chemistry, 22(15), 1489-1506. Retrieved from [Link]

-

Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

-

Reddy, D., et al. (2018). Diversity-Oriented Approach to Novel Spirocycles via 1,2,4,5-Tetrakis(bromomethyl)benzene under Operationally Simple Reaction Conditions. U.S. Patent No. 10,030,001. Retrieved from [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

-

An efficient and fast method for the preparation of benzylic bromides. (2015). ResearchGate. Retrieved from [Link]

- Process for benzylic bromination. (2000). Google Patents.

-

Cas 91-13-4,1,2-Bis(bromomethyl)benzene. (n.d.). LookChem. Retrieved from [Link]

-

1,4-Dibromo-2,5-bis(bromomethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS 1592-31-0. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Tundo, P., & Anastas, P. (2000). Synthetic pathways and processes in green chemistry. Introductory overview. Pure and Applied Chemistry, 72(7), 1207-1228. Retrieved from [Link]

-

Natho, P., et al. (2023). Flow chemistry as green technology for the genesis and use of organometallic reagents in the synthesis of key building blocks and APIs – An update. Tetrahedron Green Chemistry, 2, 100015. Retrieved from [Link]

- Process for side-chain bromination of alkylbenzenes. (2006). Google Patents.

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,4-Bis(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-p-xylene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₆Br₄.[1][] This compound serves as a pivotal building block in synthetic organic chemistry and materials science. For professionals in drug development, its structural rigidity and the high reactivity of its four benzylic bromine atoms make it a compelling precursor for synthesizing complex molecular scaffolds and linkers. The precise spatial arrangement of the dibromomethyl groups dictates the molecule's reactivity and its ability to direct the geometry of larger supramolecular structures. Understanding its solid-state conformation and molecular geometry is therefore critical for its effective application in the rational design of novel therapeutics and functional materials.

This guide provides a comprehensive overview of the synthesis, molecular structure, and spectroscopic characterization of this compound, offering field-proven insights into its chemical behavior and analytical validation.